Cas no 1600502-76-8 ((2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by its distinct methoxy-substituted aromatic rings. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of bioactive molecules due to its conjugated enone system and electron-rich substituents. Its structural features, including the (E)-configuration and multiple methoxy groups, contribute to its utility in medicinal chemistry research, where it may serve as a scaffold for investigating anti-inflammatory or anticancer properties. The compound's purity and stability under standard conditions make it suitable for further derivatization and structure-activity relationship studies. Its well-defined molecular architecture allows for precise modifications in drug discovery applications.
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one structure
1600502-76-8 structure
商品名:(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
CAS番号:1600502-76-8
MF:C20H22O6
メガワット:358.385086536407
MDL:MFCD03851700
CID:4702275
PubChem ID:6079317

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • (E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • STK787853
    • RSC002678
    • ST097143
    • VU0492665-1
    • (E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
    • (2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • MDL: MFCD03851700
    • インチ: 1S/C20H22O6/c1-22-14-7-9-17(23-2)15(12-14)16(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+
    • InChIKey: RQSXVMSFJWLNRG-SOFGYWHQSA-N
    • ほほえんだ: O(C)C1C(=CC(/C=C/C(C2C=C(C=CC=2OC)OC)=O)=CC=1OC)OC

計算された属性

  • せいみつぶんしりょう: 358.14163842g/mol
  • どういたいしつりょう: 358.14163842g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 8
  • 複雑さ: 451
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.2
  • 疎水性パラメータ計算基準値(XlogP): 3.5

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB421695-1 g
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1600502-76-8
1g
€339.20 2023-04-24
A2B Chem LLC
AJ25385-1g
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1600502-76-8 95+%
1g
$628.00 2024-04-20
A2B Chem LLC
AJ25385-2g
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1600502-76-8 95+%
2g
$830.00 2024-04-20
A2B Chem LLC
AJ25385-100g
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1600502-76-8 95+%
100g
$4037.00 2024-04-20
abcr
AB421695-25 g
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1600502-76-8
25g
€1169.90 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194161-10mg
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1600502-76-8 98%
10mg
¥1164 2023-04-15
abcr
AB421695-5g
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; .
1600502-76-8
5g
€658.70 2025-02-16
A2B Chem LLC
AJ25385-10g
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1600502-76-8 95+%
10g
$1337.00 2024-04-20
A2B Chem LLC
AJ25385-5g
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1600502-76-8 95+%
5g
$1134.00 2024-04-20
abcr
AB421695-10 g
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1600502-76-8
10g
€786.50 2023-04-24

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 関連文献

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneに関する追加情報

Introduction to (2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known by its CAS number 1600502-76-8, is a complex organic compound with significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of chalcones, which are α,β-unsaturated ketones with a phenyl group attached to the carbonyl carbon. The molecule features a conjugated enone system and multiple methoxy groups, which contribute to its unique chemical properties and potential biological activities.

The structure of this compound consists of two aromatic rings connected by a propenone chain. The first ring is a 2,5-dimethoxyphenyl group, while the second ring is a 3,4,5-trimethoxyphenyl group. The methoxy groups (-OCH₃) are electron-donating substituents that can influence the electronic properties of the aromatic rings and enhance the stability of the conjugated system. The (E)-configuration of the double bond in the propenone chain is critical for maintaining the planarity of the molecule and its ability to participate in various chemical reactions.

Recent studies have highlighted the potential of this compound as a precursor in organic synthesis. Its structure makes it an ideal candidate for further functionalization through various reaction pathways such as nucleophilic addition, Michael addition, or Diels-Alder reactions. These reactions can lead to the formation of more complex molecules with diverse applications in drug discovery and material science.

In terms of biological activity, (2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has shown promise in preliminary assays for antioxidant and anti-inflammatory properties. The presence of multiple methoxy groups may contribute to its ability to scavenge free radicals and inhibit inflammatory pathways. Further research is needed to explore its potential as a lead compound in developing new therapeutic agents.

The synthesis of this compound typically involves a multi-step process that includes Friedel-Crafts acylation or similar methods to introduce the ketone group onto the aromatic rings. The stereochemistry of the double bond is controlled during the synthesis to ensure the desired (E)-configuration. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the purity and structure of the final product.

From an environmental perspective, understanding the degradation pathways and toxicity profile of this compound is essential for its safe handling and application in industrial processes. Recent studies have focused on evaluating its biodegradability under various conditions and assessing its potential impact on aquatic ecosystems.

In conclusion, (2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one represents a valuable molecule with diverse applications in organic synthesis and potential therapeutic uses. Continued research into its chemical properties and biological effects will undoubtedly expand our understanding of its utility in various scientific domains.

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Amadis Chemical Company Limited
(CAS:1600502-76-8)(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
A1136215
清らかである:99%/99%
はかる:2g/10g
価格 ($):783.0/1368.0